molecular formula C10H17NO2 B1370413 tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 643759-58-4

tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B1370413
M. Wt: 183.25 g/mol
InChI Key: SEZAXFMJUXBDBU-UHFFFAOYSA-N
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Description

“tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate” is a heterocyclic building block . Its empirical formula is C9H15NO2, and it has a molecular weight of 169.22 .


Synthesis Analysis

N-Boc-2,5-dihydro-1H-pyrrole can be synthesized from N-boc-diallylamine . It may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It has also been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)(C)OC(=O)N1CC=CC1 .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.458 (lit.), a boiling point of 208 °C (lit.), and a density of 0.981 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Complex Compounds : This compound is used in the synthesis of various complex chemical structures. For instance, it played a role in the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition and dehydrogenation processes (Porta, Capuzzi, & Bettarini, 1994).

  • Intermediate in Chemical Reactions : It acts as an intermediate in chemical reactions. A notable example is its use in the short synthesis of pulchellalactam (Hermet, Caubert, & Langlois, 2006).

  • Study of Chemical Structures and Reactions : Research includes the investigation of its derivatives for understanding chemical structures and reactions. For example, studies on 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate provided insights into the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

  • Photocyclodimerization Studies : The photocyclodimerization of tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate has been studied, providing insights into the structural and chemical properties of the resulting compounds (Kopf, Wrobel, & Margaretha, 1998).

  • Development of Novel Building Blocks : It is used for developing new building blocks in chemical synthesis. For example, a regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed utilizing the bulky tert-butyl moiety (Nguyen, Schiksnis, & Michelotti, 2009).

  • Innovative Organic Synthesis Approaches : Research has focused on innovative approaches to organic synthesis using this compound, such as the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates (Herath & Cosford, 2010).

Safety And Hazards

This compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The compound may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It has also been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts , indicating potential applications in the synthesis of other complex organic compounds.

properties

IUPAC Name

tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZAXFMJUXBDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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